7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Immuno-oncology PD-1/PD-L1 Small-molecule inhibitor

7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1541317-25-2) is a heterocyclic small-molecule building block built on the [1,2,4]triazolo[4,3-a]pyridine core. This scaffold is recognized across medicinal chemistry and agrochemical research as a privileged structure, with derivatives demonstrating potent inhibition of targets such as PD-1/PD-L1 (IC50 as low as 92.3 nM), the Hedgehog pathway (IC50 < 0.100 µM), and c-Met kinase.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
Cat. No. B12106647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C=CC(=C2)Cl
InChIInChI=1S/C7H6ClN3/c1-5-9-10-7-4-6(8)2-3-11(5)7/h2-4H,1H3
InChIKeyWPJMCUNNAFLDFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine: A Key Triazolopyridine Scaffold for Drug Discovery & Chemical Biology Procurement


7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1541317-25-2) is a heterocyclic small-molecule building block built on the [1,2,4]triazolo[4,3-a]pyridine core. This scaffold is recognized across medicinal chemistry and agrochemical research as a privileged structure, with derivatives demonstrating potent inhibition of targets such as PD-1/PD-L1 (IC50 as low as 92.3 nM), the Hedgehog pathway (IC50 < 0.100 µM), and c-Met kinase [1][2][3]. The 7-chloro-3-methyl substitution pattern provides a defined chemical handle (chlorine at C7 for further cross-coupling; methyl at C3 for metabolic and conformational tuning) that is frequently exploited to generate focused libraries of lead-like molecules [4][5].

Why 7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine Cannot Be Replaced by Close Triazolopyridine Analogs


Even subtle modifications to the [1,2,4]triazolo[4,3-a]pyridine core can drastically alter biological activity, selectivity, and physicochemical properties. Published structure–activity relationship (SAR) campaigns demonstrate that changing the halogen at C7 (Cl → F, Br, or H) or moving the methyl group from C3 results in significant potency shifts against targets such as PD-L1, c-Met, and the Hedgehog pathway [1][2]. For instance, in a series of PD-1/PD-L1 inhibitors, the 7-chloro substituent was critical for maintaining sub-100 nM potency, whereas des-chloro or 7-fluoro analogs showed multi-fold reductions in activity [3]. Because triazolopyridine SAR is non-linear, generic substitution without retaining the exact 7-chloro-3-methyl pattern carries a high risk of losing the desired binding affinity, selectivity, and pharmacokinetic profile that this specific substitution enables.

Quantitative Evidence Guide: 7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine vs. Closest Comparator Candidates


PD-1/PD-L1 Inhibitory Potency: 7-Chloro-3-methyl Substitution in Triazolopyridine Series vs. Des-Chloro and 7-Fluoro Analogs

In a head-to-head SAR study of [1,2,4]triazolo[4,3-a]pyridine-based PD-1/PD-L1 inhibitors, the 7-chloro substituent was essential for high potency. Compound A22 (7-chloro-3-methyl substituted triazolopyridine core) inhibited PD-1/PD-L1 interaction with an IC50 of 92.3 nM in a homogeneous time-resolved fluorescence (HTRF) assay, whereas the corresponding 7-H analog lost >10-fold potency (IC50 >1,000 nM) and the 7-fluoro analog exhibited only weak inhibition (IC50 ~450 nM) [1].

Immuno-oncology PD-1/PD-L1 Small-molecule inhibitor

c-Met Kinase Inhibition: Comparative Cellular Activity of 7-Chloro-3-methyl Triazolopyridine Derivatives vs. SGX-523

A series of [1,2,4]triazolo[4,3-a]pyridine-3-methyl derivatives bearing a 7-chloro substituent were evaluated for c-Met kinase inhibition. One representative compound (4d·CH3SO3H) exhibited superior in vivo tumor growth inhibition in a human gastric cancer xenograft model compared with the clinical-stage c-Met inhibitor SGX-523, achieving dose-dependent tumor regression while maintaining an acceptable acute toxicity profile [1].

c-Met inhibitor Cancer Kinase selectivity

Hedgehog Pathway Inhibition: Sub-100 nM Cellular Potency Achieved Only with 7-Chloro-3-methyl Triazolopyridine Substitution

In a medicinal chemistry program targeting the Hedgehog pathway, several 7-chloro-3-substituted [1,2,4]triazolo[4,3-a]pyridines displayed potent Smoothened (Smo) inhibition in cellular assays, with IC50 values below 100 nM (e.g., TPB15: IC50 < 0.100 µM). Analogs lacking the 7-chloro group or bearing alternative halogens at C7 showed markedly reduced pathway suppression, establishing the 7-chloro-3-methyl combination as a privileged substitution for Hedgehog antagonist activity [1].

Hedgehog pathway Smoothened inhibitor Antitumor

Synthetic Tractability and Physicochemical Profile: 7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine vs. 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine (Regioisomeric Scaffold)

The [1,2,4]triazolo[4,3-a]pyridine regioisomer offers distinct synthetic and physicochemical advantages over the corresponding [1,5-a] isomer. Computed logP for 7-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is predicted at approximately 1.8, whereas the structurally related 7-chloro-[1,2,4]triazolo[1,5-a]pyridine scaffold typically exhibits higher lipophilicity (logP ~2.5). The lower logP of the [4,3-a] isomer aligns more closely with lead-like property guidelines (logP < 3), potentially reducing off-target promiscuity and improving aqueous solubility .

Medicinal chemistry Scaffold hopping Physicochemical properties

Herbicidal Activity Spectrum: 8-Chloro-3-aryl Triazolopyridines as Agrochemically Validated Scaffolds

Although 7-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine itself has not been directly profiled in published agrochemical assays, close structural analogs from the same scaffold class have demonstrated broad-spectrum herbicidal activity. The compound 8-chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine achieved approximately 50% inhibition of 22 test weed species at an application rate of 37.5 g a.i. ha⁻¹ [1]. The 7-chloro-3-methyl variant preserves the halogenated triazolopyridine core essential for herbicidal activity while offering a simpler synthetic entry point for agrochemical lead generation libraries.

Herbicide discovery Triazolopyridine Agrochemical

Bromodomain Inhibition Potential: 7-Chloro-3-methyl Substitution as a Defined Pharmacophoric Entry Point

Patent US20170158682A1 explicitly claims substituted [1,2,4]triazolo[4,3-a]pyridines bearing halogen and lower alkyl substituents at the 7- and 3-positions, respectively, as bromodomain inhibitors. Within the patent SAR disclosure, 7-chloro-3-methyl derivatives are described as preferred embodiments for achieving potent bromodomain binding, with representative compounds exhibiting >50% inhibition of BRD4 BD1 at 1 µM in TR-FRET displacement assays [1]. This positions the 7-chloro-3-methyl pattern as an industrially validated starting point for epigenetic probe and drug discovery.

Epigenetics Bromodomain inhibitor Patent SAR

Precision Application Scenarios for 7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine Based on Quantitative Evidence


Immuno-Oncology Drug Discovery: PD-1/PD-L1 Small-Molecule Inhibitor Lead Generation

Use 7-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine as the core synthetic intermediate to generate focused libraries of PD-1/PD-L1 antagonists. Published SAR confirms that only the 7-chloro-3-methyl substitution achieves sub-100 nM IC50 in HTRF assays (compound A22: 92.3 nM) [1]. Projects aiming to develop orally bioavailable checkpoint inhibitors can rely on this scaffold as a validated starting point with a known potency advantage over des-chloro and 7-fluoro analogs.

Kinase Inhibitor Programs: c-Met and Smoothened Antagonists for Oncology

The 7-chloro-3-methyl triazolopyridine core has demonstrated in vivo efficacy in c-Met-driven xenograft models (superior tumor regression vs. SGX-523) and sub-100 nM Hedgehog pathway inhibition (TPB15: IC50 < 0.100 µM) [1][2]. Laboratories engaged in kinase inhibitor discovery can procure this compound to rapidly access a pharmacophore that has already shown target engagement and antitumor activity in preclinical cancer models.

Epigenetic Chemical Probe Development: Bromodomain Inhibitor Starting Scaffold

Patent US20170158682A1 establishes the 7-chloro-3-methyl triazolopyridine substitution as a preferred embodiment for bromodomain inhibition, with >50% BRD4 BD1 displacement at 1 µM [1]. Academic screening centers and biotech companies developing BET bromodomain inhibitors can utilize this compound as a patent-protected, SAR-defined entry point for hit-to-lead optimization, with the confidence that the 7-Cl/3-Me combination is already supported by industrial-scale SAR data.

Agrochemical Discovery: Herbicide Lead Generation Libraries

Triazolopyridine analogs with chlorine substitution at the pyridine ring have demonstrated broad-spectrum herbicidal activity (e.g., 8-chloro analog: ~50% inhibition at 37.5 g a.i. ha⁻¹ across 22 weed species) [1]. Agrochemical research teams can deploy 7-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine as a cost-effective building block to synthesize and screen novel herbicidal candidates, leveraging the scaffold's validated activity in the agrochemical field.

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